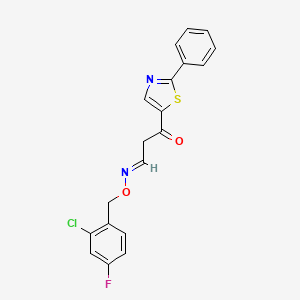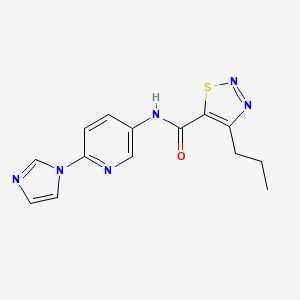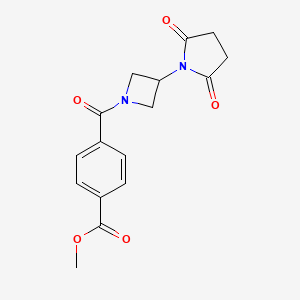![molecular formula C14H18N2OS B2733285 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851804-22-3](/img/structure/B2733285.png)
1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a sulfanyl group that is further substituted with a 2,5-dimethylphenyl group. The imidazole ring is also substituted with an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the imidazole ring and various substituents. The presence of the nitrogen atoms in the imidazole ring, the sulfur atom in the sulfanyl group, and the oxygen atom in the ethanone group would likely result in a molecule with multiple polar regions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar imidazole ring and various functional groups would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present, which in turn would be influenced by the compound’s molecular structure .Scientific Research Applications
Microwave-Mediated Synthesis of Heterocycles
The compound has been utilized in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This synthesis involves the reaction of related ethanone derivatives with N,N-dimethylformamide dimethyl acetal to produce novel heterocyclic derivatives. Such methodologies are crucial for developing pharmaceuticals and materials science applications due to their efficiency and versatility in generating complex molecules (Darweesh, Mekky, Salman, & Farag, 2016).
Biological Activities of Thiazole Derivatives
In another study, thiazole derivatives synthesized via the N,S-dialkylation of dihydropyrimidinones (DHPMs) exhibited moderate to weak fungicidal and insecticidal activities. This research highlights the potential of such compounds in developing new agrochemicals and pest management strategies (Zhu & Shi, 2008).
Heterocyclic Rearrangement Studies
The compound's derivatives have been part of studies on the heterocyclic rearrangement of isoxazole-hydroxamic acids into oxadiazoles. This research provides valuable insights into reaction mechanisms and the synthesis of novel compounds with potential applications in medicinal chemistry and drug design (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Antimicrobial Evaluation of Oxadiazoles
Newly synthesized oxadiazole derivatives showed significant antimicrobial activity against strains of S. aureus and P. aeruginosa. This discovery underscores the importance of such compounds in developing new antibiotics and addressing antimicrobial resistance challenges (Fuloria, Singh, Shaharyar, & Ali, 2009).
Synthesis of Novel Polyimides for Metal Ion Removal
The research on synthesizing novel polyimides containing oxadiazole and pyridine moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions showcases the application of such compounds in environmental remediation and the treatment of industrial effluents (Mansoori & Ghanbari, 2015).
Future Directions
properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-4-5-11(2)13(8-10)9-18-14-15-6-7-16(14)12(3)17/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEECINABFYFPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2733209.png)





![Methyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate](/img/structure/B2733219.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone](/img/structure/B2733220.png)


